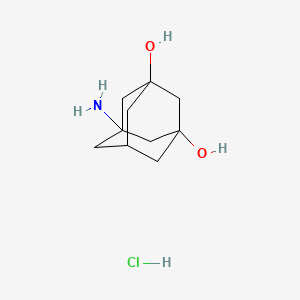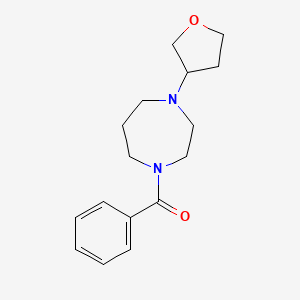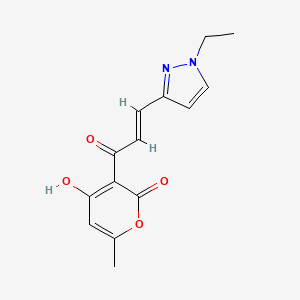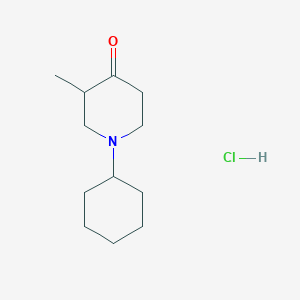
5-Aminoadamantane-1,3-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoadamantane-1,3-diol hydrochloride is a chemical compound with the CAS Number: 2260930-66-1 . It has a molecular weight of 219.71 .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,3S,5r,7r)-5-aminoadamantane-1,3-diol hydrochloride . The InChI code for this compound is 1S/C10H17NO2.ClH/c11-8-1-7-2-9 (12,4-8)6-10 (13,3-7)5-8;/h7,12-13H,1-6,11H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.Applications De Recherche Scientifique
Synthesis and Structural Insights
One area of research involves the synthesis and structural analysis of supramolecular compounds derived from 1-aminoadamantane. For instance, Fu et al. (2011) synthesized two H-bonded supramolecular compounds involving 1-aminoadamantane hydrochloride and 18-crown-6 with divalent metal chloride. The study revealed unique network structures and dielectric properties, offering insights into the potential applications of these compounds in materials science (D. Fu, Min-Min Zhao, & Jia-Zhen Ge, 2011).
Photochemical Decomposition
Research by Brinker et al. (2011) on the photochemical decomposition of azidoadamantanes within cyclodextrins highlights the influence of supramolecular encapsulation on chemical reactions. This study provides a foundation for understanding how complexation with cyclodextrins can alter the outcome of photochemical reactions, potentially useful in the design of new chemical processes and pharmaceutical applications (U. Brinker, P. Walla, D. Krois, & V. Arion, 2011).
Novel Complexes with Protonated 1-Aminoadamantane
Another significant contribution is by Zhao et al. (2010), who reported the synthesis of novel complexes containing protonated 1-aminoadamantane. These complexes exhibited distinct dielectric properties, which could be leveraged in developing advanced materials with specific electronic or dielectric characteristics (Min-Min Zhao, Jia-Zhen Ge, & Zhirong Qu, 2010).
Potential Pharmaceutical Applications
Further extending into the realm of pharmaceutical research, compounds related to 5-Aminoadamantane-1,3-diol; hydrochloride have been explored for their therapeutic potentials. For example, the synthesis of adamantane aminoethers and their evaluation as antitubercular agents demonstrate the medicinal chemistry applications of adamantane derivatives, contributing to the development of new treatments for tuberculosis (Angeliki-Sofia Foscolos et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-aminoadamantane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8;/h7,12-13H,1-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPLMKQYPVFSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2888521.png)
![N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2888523.png)
![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)


![3,4,5-trimethoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2888531.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)



![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)
